

A Comparative Analysis of Non-Covalent Interactions in Organic Perrhenate Crystal Structures

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The study of non-covalent interactions within crystalline structures is paramount for understanding and predicting the physical and chemical properties of materials. In the context of organic **perrhenates**, a thorough analysis of these interactions provides crucial insights into their stability, phase transitions, and potential applications in catalysis and materials science. This guide offers a comparative overview of the prevalent non-covalent interactions in organic **perrhenate** crystals, supported by experimental data and detailed methodologies.

Quantitative Analysis of Non-Covalent Interactions

The stability and structure of organic **perrhenate** crystals are dictated by a complex network of non-covalent interactions. The primary interactions observed include hydrogen bonds, anion- π interactions, and anion-anion interactions.[1][2] A summary of the key quantitative data associated with these interactions is presented below.



Interaction Type	Interacting Atoms	Typical Distance (Å)	Energy Range (kcal/mol)	References
Hydrogen Bonds				
Strong	N-H···O	~2.92 - 3.07	4 - 15	[2][3]
Weak	C-H···O	-	< 4	[2]
O…H/H…O	-	1 - 40	[2]	
Anion-π Interactions	ReO ₄ -···Aromati c Ring	-	-	[1][2]
Anion-Anion Interactions	Re-O…Re	-	75 - 110	[2]
Halogen Bonds	C-I···O (in a perrhenate salt)	-	-	[4][5]

Note: Specific distance and energy ranges can vary depending on the specific organic cation and crystal packing.

Experimental and Computational Protocols

The characterization and analysis of non-covalent interactions in organic **perrhenate** crystals rely on a combination of experimental techniques and computational modeling.

Experimental Protocol: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the primary experimental method used to determine the precise three-dimensional arrangement of atoms within a crystal.

- Crystal Growth: Single crystals of the organic perrhenate salt are grown, often by slow evaporation of a suitable solvent.[6]
- Data Collection: A selected crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.



- Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The atomic positions and thermal parameters are then refined to achieve the best fit with the experimental data.
- Analysis of Non-Covalent Interactions: The refined crystal structure provides the geometric parameters (bond lengths and angles) of potential non-covalent interactions.

Computational Protocol: Hirshfeld Surface Analysis

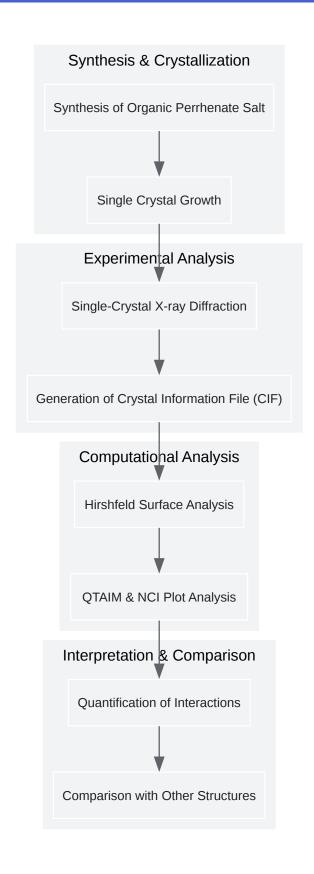
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystal structures.

- Crystal Information File (CIF): The analysis starts with a CIF file obtained from single-crystal X-ray diffraction.
- Hirshfeld Surface Generation: The Hirshfeld surface is generated for a molecule of interest
 within the crystal. This surface is defined as the region where the electron density of the sum
 of spherical atoms for the whole crystal is equal to the electron density of the pro-molecule
 (the molecule of interest).
- 2D Fingerprint Plots: The Hirshfeld surface is used to generate 2D fingerprint plots, which summarize the intermolecular contacts. The distribution and color-coding of points on the plot provide a quantitative measure of the different types of non-covalent interactions and their relative contributions to the overall crystal packing.[1][3] For example, O···H/H···O contacts are often the most significant contributors to the crystal packing in organic perrhenates.[3]
- Further Analysis: Other computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) plot analysis can be employed to further characterize the nature and strength of these interactions.[7][8]

Workflow for Analysis of Non-Covalent Interactions

The logical flow for the comprehensive analysis of non-covalent interactions in organic **perrhenate** crystal structures can be visualized as follows:





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